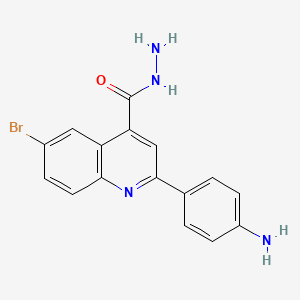

![molecular formula C12H23B B14168460 9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- CAS No. 53317-06-9](/img/structure/B14168460.png)

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

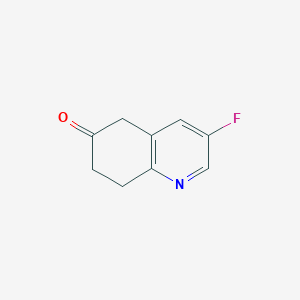

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-, also known as 9-BBN, is an organoborane compound. This colorless solid is widely used in organic chemistry as a hydroboration reagent. The compound exists as a hydride-bridged dimer, which easily cleaves in the presence of reducible substrates . It is known for its high regioselectivity and is often used in the synthesis of terminal alcohols .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

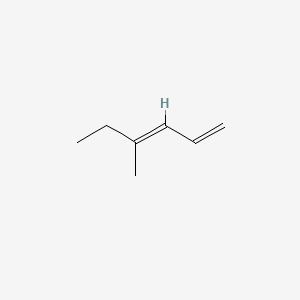

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- is typically prepared by the reaction of 1,5-cyclooctadiene with borane in ethereal solvents . The reaction is usually carried out under an inert atmosphere to prevent oxidation. The process involves the following steps :

- A 2-liter, three-necked, round-bottomed flask is fitted with a magnetic stirring bar, an addition funnel, and a distillation assembly.

- The system is purged with nitrogen and flame-dried.

- The flask is charged with 500 mL of dry 1,2-dimethoxyethane and 153 mL of borane-methyl sulfide complex.

- 1,5-Cyclooctadiene is added dropwise to the borane solution while maintaining the reaction temperature at 50–60°C.

- The reaction mixture is distilled to remove dimethyl sulfide, and the remaining solution is cooled to 0°C to crystallize the 9-BBN dimer.

Industrial Production Methods

The compound is commercially available as a solution in tetrahydrofuran and as a solid . Industrial production methods typically involve large-scale synthesis using similar reaction conditions as described above, with additional purification steps to ensure high purity and stability .

Analyse Chemischer Reaktionen

Types of Reactions

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- undergoes various types of reactions, including:

Hydroboration: It adds to alkenes to form organoboranes, which can be further oxidized to alcohols.

Reduction: It reduces carbonyl compounds, acid chlorides, and alkenes.

Substitution: It participates in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydroboration: Typically carried out in tetrahydrofuran with alkenes at room temperature.

Reduction: Often performed in the presence of hydrogen peroxide and aqueous potassium hydroxide.

Substitution: Conducted under mild conditions with various electrophiles.

Major Products

Hydroboration: Terminal alcohols.

Reduction: Corresponding alcohols and amines.

Substitution: Various substituted organoboranes.

Wissenschaftliche Forschungsanwendungen

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- has numerous applications in scientific research:

Wirkmechanismus

The compound exerts its effects through hydroboration, where it adds across the double bonds of alkenes to form organoboranes. This reaction proceeds via a concerted mechanism, involving the simultaneous formation of B-C and H-C bonds . The steric demand of 9-BBN greatly suppresses the formation of 2-substituted isomers, making it highly regioselective .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Borane (BH3): Less regioselective and more reactive towards oxygen and water.

Diisopropylborane: Similar reactivity but less sterically hindered.

Thexylborane: More sterically hindered but less commonly used.

Uniqueness

9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)- is unique due to its high regioselectivity and stability. It is less sensitive to oxygen and water compared to other dialkyl boranes, making it a preferred reagent in many organic synthesis applications .

Eigenschaften

CAS-Nummer |

53317-06-9 |

|---|---|

Molekularformel |

C12H23B |

Molekulargewicht |

178.12 g/mol |

IUPAC-Name |

9-butan-2-yl-9-borabicyclo[3.3.1]nonane |

InChI |

InChI=1S/C12H23B/c1-3-10(2)13-11-6-4-7-12(13)9-5-8-11/h10-12H,3-9H2,1-2H3 |

InChI-Schlüssel |

IOYSACVTXWMRKD-UHFFFAOYSA-N |

Kanonische SMILES |

B1(C2CCCC1CCC2)C(C)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)

![N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide](/img/structure/B14168389.png)

![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)

![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)